3-Benzyloxy-5-fluorobenzaldehyde
Description
3-Benzyloxy-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position and a fluorine atom at the 5-position of the benzene ring. The benzyloxy group provides steric bulk and lipophilicity, while the fluorine atom introduces electronic effects that modulate reactivity.
Properties
IUPAC Name |
3-fluoro-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACNSTDSYXVAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Material : 3-Hydroxy-5-fluorobenzaldehyde is prepared via selective fluorination of 3-hydroxybenzaldehyde using electrophilic fluorinating agents like Selectfluor®. The hydroxyl group directs fluorination to the para position (relative to itself), yielding 3-hydroxy-5-fluorobenzaldehyde.
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Benzylation : The hydroxyl group at position 3 reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C for 5 hours. The base deprotonates the hydroxyl group, enhancing its nucleophilicity and facilitating displacement of the bromide ion.
Reaction Equation :
Key Parameters :
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Solvent : Polar aprotic solvents (e.g., acetone, DMF) improve reaction kinetics by stabilizing ionic intermediates.
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Temperature : Elevated temperatures (60–80°C) accelerate the reaction but require careful monitoring to avoid aldehyde oxidation.
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Yield : Reported yields range from 85–94% after purification via column chromatography.
Industrial Adaptation
For large-scale production, continuous flow reactors replace batch systems to maintain consistent temperature and mixing. Automated solvent recovery systems reduce waste, while crystallization replaces column chromatography for cost-effective purification.
Halogen Exchange from Brominated Precursors
An alternative route involves halogen exchange on 3-benzyloxy-5-bromobenzaldehyde, substituting bromine with fluorine. This method is advantageous when brominated intermediates are readily available.
Reaction Protocol
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Bromination : 3-Benzyloxybenzaldehyde undergoes electrophilic bromination using Br₂ in the presence of FeBr₃, yielding 3-benzyloxy-5-bromobenzaldehyde.
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Fluorination : The bromine atom is replaced via Ullmann-type coupling with potassium fluoride (KF) and a copper(I) catalyst at 150°C in DMF.
Reaction Equation :
Optimization Insights :
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Catalyst : Copper(I) iodide (CuI) enhances reaction efficiency by facilitating oxidative addition of KF.
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Solvent : High-boiling solvents like DMF tolerate elevated temperatures without degradation.
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Yield : Moderate yields (60–70%) due to competing side reactions; recrystallization improves purity.
Directed Ortho-Metalation (DoM) Strategy
For substrates lacking pre-existing functional groups, the DoM approach enables precise substituent placement. This method is highly modular but requires stringent anhydrous conditions.
Synthetic Steps
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Protection : 5-Fluorobenzaldehyde is protected as its dimethyl acetal to prevent aldehyde oxidation during subsequent steps.
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Metalation : The protected aldehyde undergoes lithiation at position 3 using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C.
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Benzylation : The lithiated intermediate reacts with benzyl bromide, followed by acidic hydrolysis to regenerate the aldehyde.
Reaction Scheme :
Critical Considerations :
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Temperature Control : Lithiation at -78°C prevents side reactions.
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Yield : 65–75% after purification, with scalability limited by cryogenic requirements.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Industrial Feasibility |
|---|---|---|---|---|
| Nucleophilic Substitution | High yield (85–94%); simple setup | Requires pre-synthesized hydroxyfluorobenzaldehyde | 85–94% | High (continuous flow compatible) |
| Halogen Exchange | Utilizes brominated precursors | Moderate yield (60–70%); harsh conditions | 60–70% | Moderate (catalyst recovery) |
| Directed Metalation | No need for pre-functionalized substrates | Low temperature (-78°C); multiple steps | 65–75% | Low (specialized equipment) |
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-benzyloxy-5-fluorobenzoic acid.
Reduction: Formation of 3-benzyloxy-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Benzyloxy-5-fluorobenzaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly useful in:
- Pharmaceutical Development : The compound is employed to synthesize bioactive compounds, including potential drugs targeting various diseases.
- Agrochemicals : It is used in developing herbicides and pesticides due to its unique chemical reactivity.
Biochemical Studies
The compound is utilized in studying enzyme interactions and metabolic pathways. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, influencing their activity. This property makes it valuable for:
- Enzyme Inhibition Studies : Investigating how it interacts with specific enzymes to develop inhibitors for therapeutic purposes.
- Biochemical Assays : Acting as a probe in various biochemical assays to understand cellular processes.
Medicinal Chemistry
Research indicates that 3-Benzyloxy-5-fluorobenzaldehyde exhibits potential therapeutic properties, including:
- Antimicrobial Activity : Studies have shown that halogenated benzaldehyde derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action.
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and potential interactions with biomolecules.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| 3-Benzyloxy-5-fluorobenzaldehyde | TBD | TBD |
| Benzaldehyde Derivative A | 32 | E. coli |
| Benzaldehyde Derivative B | 16 | S. aureus |
Case Studies
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Antimicrobial Efficacy :
- A study evaluated derivatives of benzaldehyde for their efficacy against bacterial strains, indicating that the introduction of halogens significantly increased antimicrobial activity.
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Enzyme Interaction Studies :
- Research focused on how 3-Benzyloxy-5-fluorobenzaldehyde interacts with specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The benzyloxy and fluorine groups influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-benzyloxy-5-fluorobenzaldehyde with four analogs (Table 1), focusing on substituent effects, physical properties, and reactivity trends. Key compounds were selected based on structural similarity (e.g., fluorine substitution, hydroxyl/trifluoromethyl groups) and available data from authoritative sources .
Table 1: Comparative Analysis of Fluorinated Benzaldehyde Derivatives
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 3-fluoro-5-(trifluoromethyl)benzaldehyde strongly withdraws electrons, polarizing the aldehyde group and enhancing its electrophilicity for nucleophilic additions (e.g., Grignard reactions) . Fluorine atoms (as in 3,5-difluoro-4-hydroxybenzaldehyde) exert both inductive (-I) and mesomeric (-M) effects, stabilizing negative charges and influencing acidity. This makes hydroxy-substituted derivatives more acidic than benzyloxy analogs .
Steric and Solubility Considerations :
Physical Properties
- Melting Points : The high melting point (175°C) of 3-fluoro-5-(trifluoromethyl)benzaldehyde suggests strong intermolecular forces, likely due to dipole-dipole interactions from the polar -CF₃ group. Hydroxy-substituted analogs (e.g., 3-fluoro-5-hydroxybenzaldehyde) may exhibit lower melting points if hydrogen bonding is disrupted by fluorine’s electron-withdrawing effects.
- Molecular Weight and Polarity: The target compound’s higher molecular weight (242.24 g/mol) compared to simpler analogs (e.g., 140–192 g/mol) reflects the benzyloxy group’s contribution to mass and nonpolar character.
Biological Activity
Enzyme Inhibition
3-Benzyloxy-5-fluorobenzaldehyde may exhibit enzyme inhibitory properties, particularly due to its structural features:
- The benzyloxy group can participate in hydrophobic interactions with enzyme binding pockets.
- The fluorine atom can form hydrogen bonds and influence the compound's lipophilicity.
These features suggest potential interactions with various enzymes, although specific targets have not been identified in the provided search results.
Receptor Modulation
The compound's structure indicates possible interactions with cellular receptors:
- The aldehyde group can act as a hydrogen bond acceptor, potentially interacting with receptor binding sites.
- The aromatic ring system may engage in π-π stacking interactions with aromatic amino acid residues in receptors.
Fluorescent Probe Development
3-Benzyloxy-5-fluorobenzaldehyde shows promise in the development of fluorescent probes for biological imaging and detection. The presence of the fluorine atom and the conjugated system contribute to its potential fluorescent properties.
Comparative Analysis
To better understand the potential biological activity of 3-Benzyloxy-5-fluorobenzaldehyde, we can compare it to structurally similar compounds:
Research Implications
The structural features of 3-Benzyloxy-5-fluorobenzaldehyde suggest several potential research directions:
- Enzyme Inhibition Studies : Investigating its effects on specific enzyme families, such as kinases or proteases, could reveal novel inhibitory properties.
- Receptor Binding Assays : Screening against various receptor types (e.g., G protein-coupled receptors) may uncover unexpected biological activities.
- Fluorescent Probe Development : Exploiting its potential fluorescent properties for the creation of novel imaging tools in biological research.
- Structure-Activity Relationship (SAR) Studies : Synthesizing analogs with slight modifications to optimize biological activity and understand the importance of each structural feature.
Limitations and Future Directions
It's important to note that the specific biological activity of 3-Benzyloxy-5-fluorobenzaldehyde has not been extensively studied based on the provided search results. Future research should focus on:
- Conducting high-throughput screening against diverse biological targets.
- Performing in vitro and in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.
- Investigating potential metabolic pathways and interactions with biological systems.
Q & A
Q. What computational methods predict reactivity in nucleophilic aromatic substitution?
- Tools :
- DFT Calculations : Optimize transition states for SNAr reactions using Gaussian or ORCA.
- Molecular Dynamics : Simulate solvent effects on reaction pathways.
- SAR (Structure-Activity Relationship) : Correlate substituent electronic parameters (Hammett σ) with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
